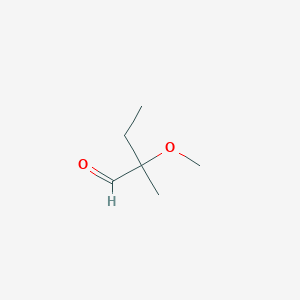
2-Methoxy-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methoxy group and a methyl group attached to the butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-2-methylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methoxy-2-methylbutanol. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents or hydride donors.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Nucleophilic Addition: Grignard reagents, hydride donors, inert atmosphere.
Major Products Formed:
Oxidation: 2-Methoxy-2-methylbutanoic acid.
Reduction: 2-Methoxy-2-methylbutanol.
Nucleophilic Addition: Various alcohols or secondary products depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying aldehyde reactivity in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylbutanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing biological pathways and processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in these interactions.
Comparison with Similar Compounds
2-Methylbutanal: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
2-Methoxybutanal: Lacks the additional methyl group, resulting in distinct chemical properties.
2-Methyl-2-butanol: The alcohol counterpart of 2-Methoxy-2-methylbutanal, with different reactivity due to the presence of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which impart specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQZRAXJBWYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2985221.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
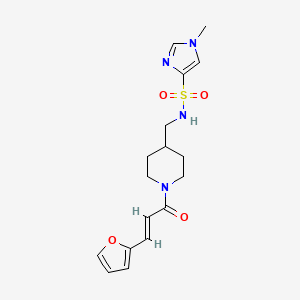

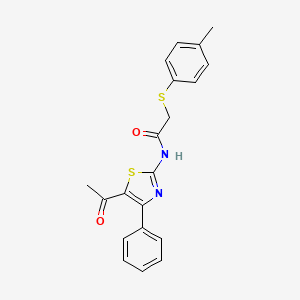
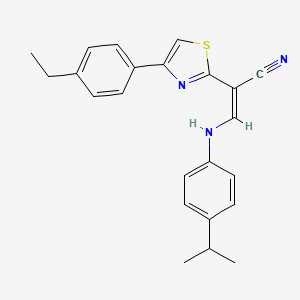
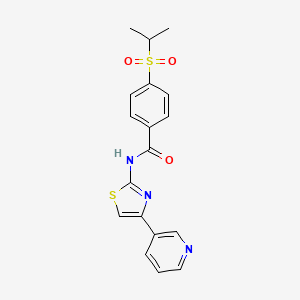
![N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2985237.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)

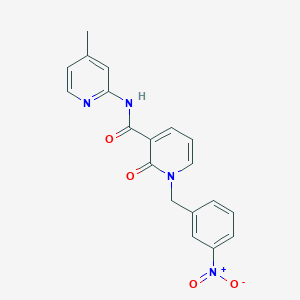
![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
